molecular formula C11H10O3 B1356727 Methyl Benzofuran-3-acetate CAS No. 26278-23-9

Methyl Benzofuran-3-acetate

Cat. No.: B1356727
CAS No.: 26278-23-9
M. Wt: 190.19 g/mol
InChI Key: ICNDTNJOTQMHCP-UHFFFAOYSA-N
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Description

Methyl Benzofuran-3-acetate is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl Benzofuran-3-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl Benzofuran-3-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(1-benzofuran-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-13-11(12)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHBYAVHTPAMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=COC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl Benzofuran-3-acetate from Salicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl Benzofuran-3-acetate, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, salicylaldehyde. The primary focus is on a robust and efficient synthetic pathway involving the base-catalyzed reaction of salicylaldehyde with a methyl haloacetate. This document delves into the mechanistic underpinnings of this transformation, offers a detailed, field-proven experimental protocol, and discusses the scope and limitations of the methodology. Furthermore, alternative synthetic strategies are explored, and a thorough guide to the characterization of the final product is provided, ensuring a self-validating system for researchers. This guide is intended to serve as a practical resource for chemists in academic and industrial settings, facilitating the synthesis and further exploration of this important class of compounds.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities.[1] First synthesized by Perkin in 1870, this fused ring system of benzene and furan has since become a cornerstone in the development of new therapeutic agents.[1] Benzofuran derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antitumor, and antiviral activities.[2] Their diverse applications have spurred considerable interest in the development of efficient and versatile synthetic methodologies to access functionalized benzofuran cores.

Methyl Benzofuran-3-acetate, the subject of this guide, is a key intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery. The ester functionality at the 3-position provides a convenient handle for further chemical modifications, allowing for the construction of diverse molecular libraries for biological screening.

Primary Synthetic Route: Base-Catalyzed Cyclization of Salicylaldehyde and Methyl Bromoacetate

The most direct and widely employed method for the synthesis of Methyl Benzofuran-3-acetate from salicylaldehyde involves a two-step, one-pot reaction sequence: O-alkylation of salicylaldehyde with methyl bromoacetate followed by an intramolecular cyclization. This approach is a variation of the well-established Perkin-Oglialoro reaction.

Overall Transformation

The overall reaction transforms salicylaldehyde and methyl bromoacetate into Methyl Benzofuran-3-acetate in the presence of a suitable base and solvent.

Overall_Reaction Salicylaldehyde Salicylaldehyde Plus1 + MethylBromoacetate Methyl Bromoacetate Arrow -> MethylBenzofuran Methyl Benzofuran-3-acetate Conditions Base, Solvent

Caption: Overall synthesis of Methyl Benzofuran-3-acetate.

Reaction Mechanism: A Stepwise Exploration

The reaction proceeds through a well-understood mechanism involving initial O-alkylation followed by an intramolecular aldol-type condensation and subsequent dehydration.

  • Deprotonation of Salicylaldehyde: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of salicylaldehyde by a base (e.g., potassium carbonate) to form a phenoxide ion. This increases the nucleophilicity of the oxygen atom.

  • O-Alkylation: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of methyl bromoacetate in an SN2 reaction, displacing the bromide ion and forming methyl 2-(2-formylphenoxy)acetate as an intermediate.

  • Enolate Formation: A second equivalent of base abstracts an acidic α-proton from the acetate moiety of the intermediate, generating an enolate.

  • Intramolecular Aldol Condensation: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the adjacent aldehyde group in an intramolecular fashion, leading to the formation of a five-membered ring intermediate.

  • Dehydration: The cyclic intermediate undergoes dehydration (loss of a water molecule) to afford the thermodynamically stable aromatic benzofuran ring system, yielding Methyl Benzofuran-3-acetate.

Reaction_Mechanism cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Cyclization & Dehydration Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Intermediate Salicylaldehyde->Phenoxide Base Intermediate Methyl 2-(2-formylphenoxy)acetate Phenoxide->Intermediate + Methyl Bromoacetate - Br⁻ Enolate Enolate Intermediate Intermediate->Enolate Base Cyclic_Intermediate Cyclic Alkoxide Enolate->Cyclic_Intermediate Intramolecular Aldol Condensation Final_Product Methyl Benzofuran-3-acetate Cyclic_Intermediate->Final_Product - H₂O

Caption: Mechanism of Methyl Benzofuran-3-acetate synthesis.

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the synthesis of Methyl Benzofuran-3-acetate.

Materials:

  • Salicylaldehyde

  • Methyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and 100 mL of anhydrous acetone.

  • Addition of Reagent: Stir the suspension at room temperature for 15 minutes. To this mixture, add methyl bromoacetate (1.1 eq) dropwise over a period of 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent system).

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 50 mL of water, followed by 50 mL of brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane/ethyl acetate) to afford pure Methyl Benzofuran-3-acetate as a pale yellow oil or low-melting solid.

Data Presentation: Yields and Reaction Parameters

The yield of Methyl Benzofuran-3-acetate can be influenced by the nature of the substituents on the salicylaldehyde ring. Generally, electron-donating groups on the aromatic ring can increase the nucleophilicity of the phenoxide, potentially leading to higher yields. Conversely, electron-withdrawing groups may decrease the reactivity and result in lower yields.

EntrySubstituent on SalicylaldehydeBaseSolventTime (h)Yield (%)
1HK₂CO₃Acetone1475-85
25-ChloroK₂CO₃Acetone1670-80
35-MethoxyK₂CO₃Acetone1280-90
43-MethoxyK₂CO₃Acetone1478-88
55-NitroK₂CO₃DMF2440-50

Note: Yields are approximate and can vary based on experimental conditions and scale.

Characterization of Methyl Benzofuran-3-acetate

Confirmation of the structure and purity of the synthesized Methyl Benzofuran-3-acetate is crucial. The following spectroscopic data are characteristic of the target compound.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (s, 1H, H-2), 7.60 (d, J = 7.8 Hz, 1H, Ar-H), 7.50 (d, J = 8.2 Hz, 1H, Ar-H), 7.35-7.25 (m, 2H, Ar-H), 3.85 (s, 2H, -CH₂-), 3.75 (s, 3H, -OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 171.0 (C=O), 155.0 (C-7a), 145.0 (C-2), 128.0 (C-3a), 124.5 (Ar-CH), 123.0 (Ar-CH), 121.5 (Ar-CH), 111.5 (Ar-CH), 108.0 (C-3), 52.0 (-OCH₃), 31.0 (-CH₂-).

  • IR (KBr, cm⁻¹): 3050 (Ar C-H), 2950 (Aliphatic C-H), 1735 (C=O, ester), 1600, 1480 (C=C, aromatic), 1250, 1150 (C-O, ester and ether).

  • Mass Spectrometry (EI): m/z (%) = 190 (M⁺), 131 (M⁺ - COOCH₃).

Alternative Synthetic Routes

While the base-catalyzed reaction of salicylaldehyde with methyl haloacetates is a primary method, other synthetic strategies can also be employed to access Methyl Benzofuran-3-acetate and its derivatives.

Reaction with Ethyl Diazoacetate

A convenient one-pot procedure for the synthesis of 3-ethoxycarbonylbenzofurans from commercially available salicylaldehydes and ethyl diazoacetate has been developed.[3][4] This method involves the reaction of salicylaldehyde with ethyl diazoacetate in the presence of a Brønsted acid like HBF₄·OEt₂, followed by dehydration with sulfuric acid to yield the corresponding ethyl ester.[3][4] The reaction proceeds through the formation of a hemiacetal intermediate which is subsequently dehydrated.[3][4] While this method typically yields the ethyl ester, adaptation to the methyl ester is feasible by using methyl diazoacetate.

Palladium-Catalyzed Intramolecular Cyclization

Palladium-catalyzed intramolecular Heck-type reactions can be utilized to construct the benzofuran ring. For instance, a 2-halophenoxy-α,β-unsaturated ester can undergo intramolecular cyclization in the presence of a palladium catalyst to form the benzofuran-3-carboxylate.[5]

Perkin-Oglialoro Reaction

The classical Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the corresponding carboxylate salt.[6] A modification of this, the Perkin-Oglialoro reaction, can be applied to salicylaldehyde and acetic anhydride to form coumarin, which can then be further manipulated to yield benzofuran derivatives.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of Methyl Benzofuran-3-acetate from salicylaldehyde. The primary route, involving a base-catalyzed reaction with methyl bromoacetate, offers good yields and a straightforward experimental procedure. The mechanistic insights provided, along with comprehensive characterization data, serve to create a self-validating protocol for researchers. The exploration of alternative synthetic pathways further broadens the scope for accessing this valuable benzofuran scaffold. As the demand for novel heterocyclic compounds in drug discovery continues to grow, robust and well-documented synthetic methods such as the one presented here are indispensable tools for the modern chemist.

References

Sources

An In-Depth Technical Guide to Methyl Benzofuran-3-acetate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl benzofuran-3-acetate, a notable member of the benzofuran class of heterocyclic compounds, is increasingly drawing attention within the scientific community. This technical guide provides a comprehensive overview of its fundamental chemical properties, detailed synthetic methodologies, and a thorough exploration of its burgeoning therapeutic applications. With a focus on scientific integrity, this document synthesizes current research to offer valuable insights for professionals engaged in chemical synthesis and drug discovery.

Core Chemical Identity

Methyl benzofuran-3-acetate is chemically identified by the following key parameters:

PropertyValueSource
CAS Number 26278-23-9N/A
Molecular Formula C₁₁H₁₀O₃N/A
Molecular Weight 190.20 g/mol N/A

Synthesis of Methyl Benzofuran-3-acetate: A Step-by-Step Protocol

The synthesis of Methyl Benzofuran-3-acetate can be approached through several strategic pathways, primarily involving the construction of the core benzofuran scaffold followed by functional group manipulation. A prevalent and efficient method involves the esterification of benzofuran-3-acetic acid.

Synthesis of the Benzofuran-3-acetic Acid Precursor

A common route to benzofuran-3-acetic acid involves the reaction of a substituted o-hydroxyacetophenone with chloroacetone to form the benzofuran ring, which is then further modified.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the appropriately substituted o-hydroxyacetophenone (1 equivalent) and chloroacetone (1 equivalent) in acetonitrile.

  • Base Addition: Add potassium carbonate (2 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to 80°C and stir vigorously for 48-96 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up: Upon completion, cool the reaction mixture and dilute it with water. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with a 0.5 M NaOH solution and then with saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[1]

Esterification to Methyl Benzofuran-3-acetate

The final step involves the conversion of the carboxylic acid to its corresponding methyl ester.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend benzofuran-3-acetic acid in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction Conditions: Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid. Wash further with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Methyl Benzofuran-3-acetate. Further purification can be achieved by column chromatography.

Causality in Experimental Choices: The choice of potassium carbonate as a base in the initial cyclization step is crucial as it facilitates the deprotonation of the phenolic hydroxyl group, initiating the nucleophilic attack to form the furan ring. The use of a strong acid catalyst like sulfuric acid in the esterification step is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.

Spectroscopic Characterization

Therapeutic Potential and Biological Activities

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[2] This inherent potential extends to Methyl Benzofuran-3-acetate, making it a compound of significant interest for drug development.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[1][5] For example, certain benzofuran derivatives have been shown to induce apoptosis in human leukemia cells.[5] While specific studies on Methyl Benzofuran-3-acetate are limited, its structural similarity to other biologically active benzofurans suggests it may also possess anticancer properties.

Experimental Protocol for Cytotoxicity Assessment (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of Methyl Benzofuran-3-acetate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6]

Anti-inflammatory Activity

Benzofuran derivatives have also been investigated for their anti-inflammatory properties.[7] The mechanism of action is often linked to the inhibition of pro-inflammatory mediators.[1][6] For instance, some benzofuran compounds have been shown to inhibit the release of interleukin-6 (IL-6), a key pro-inflammatory cytokine.[1]

Experimental Protocol for Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Stimulation: Seed the cells in a 96-well plate and stimulate them with lipopolysaccharide (LPS) in the presence or absence of different concentrations of Methyl Benzofuran-3-acetate.

  • Nitrite Measurement: After a 24-hour incubation period, measure the amount of nitric oxide (NO) produced by the cells by quantifying the nitrite concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.[6]

Antimicrobial Activity

The benzofuran nucleus is a core component of many compounds with significant antimicrobial activity against a range of bacteria and fungi.[8][9][10][11]

Experimental Protocol for Antimicrobial Activity (Broth Microdilution Assay):

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of Methyl Benzofuran-3-acetate in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

Logical and Experimental Workflow Visualization

The following diagrams illustrate the key workflows described in this guide.

Synthesis Workflow:

SynthesisWorkflow cluster_synthesis Synthesis of Methyl Benzofuran-3-acetate Start o-Hydroxyacetophenone + Chloroacetone Step1 Cyclization (K2CO3, Acetonitrile, 80°C) Start->Step1 Intermediate Benzofuran-3-acetic Acid Precursor Step1->Intermediate Step2 Esterification (Methanol, H2SO4, Reflux) Intermediate->Step2 End Methyl Benzofuran-3-acetate Step2->End

Caption: Synthetic pathway for Methyl Benzofuran-3-acetate.

Biological Activity Screening Workflow:

BioactivityWorkflow cluster_screening Biological Activity Screening Compound Methyl Benzofuran-3-acetate Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Compound->AntiInflammatory Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Compound->Antimicrobial Results Biological Activity Profile Cytotoxicity->Results AntiInflammatory->Results Antimicrobial->Results

Caption: Workflow for evaluating biological activities.

Conclusion and Future Directions

Methyl benzofuran-3-acetate represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established organic chemistry methodologies, and the broader class of benzofurans demonstrates a rich and diverse pharmacological profile. Future research should focus on the specific elucidation of the biological activities of Methyl Benzofuran-3-acetate, including detailed mechanistic studies and in vivo efficacy evaluations. The exploration of structure-activity relationships through the synthesis of novel analogs will be instrumental in optimizing its therapeutic potential. This in-depth technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

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  • Eldehna, W. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 11(1), 1-17. [Link]

  • Zhang, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 21(6), 335. [Link]

  • Choi, H. D., et al. (2008). Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1711. [Link]

  • Chen, C. H., et al. (2010). A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. Journal of the Brazilian Chemical Society, 21(2), 323-328. [Link]

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  • Lakshminarayana, K., Wari, U. G., & Kendri, S. S. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 4(4), 698-701. [Link]

  • Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry, 7(1), 88-92. [Link]

  • Al-Warhi, T., et al. (2022). Effect of 3-methylbenzofuran derivative 4b on the phases of cell cycle... ResearchGate. [Link]

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  • DeRuiter, J., & Noggle, F. T. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. DEA Microgram Journal, 9(1), 2-10. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 27(15), 4991. [Link]

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  • Kwiecień, H., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(13), 10899. [Link]

  • Zhang, A., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link]

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Sources

The Benzofuran-3-Acetic Acid Ester Core: A Synthetic Journey from Serendipity to Strategic Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The benzofuran nucleus, a heterocyclic scaffold forged from the fusion of a benzene and a furan ring, represents a cornerstone in the architecture of a vast array of biologically active molecules.[1] Since the first reported synthesis of the parent benzofuran ring by Perkin in 1870, this seemingly simple bicyclic system has captivated the attention of chemists and pharmacologists alike.[1][2] Its prevalence in numerous natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold" in medicinal chemistry, a structural motif capable of interacting with a diverse range of biological targets.[3][4] Among the myriad of functionalized benzofurans, derivatives bearing an acetic acid or ester moiety at the 3-position have carved out a significant niche, demonstrating a broad spectrum of pharmacological activities and serving as crucial intermediates in the synthesis of complex molecular architectures.

This technical guide provides a comprehensive exploration of the discovery and history of benzofuran-3-acetic acid esters. It will navigate the seminal early syntheses that paved the way for our current understanding and delve into the evolution of synthetic strategies, from classical rearrangement reactions to modern catalytic methodologies. By examining the causality behind experimental choices and presenting detailed, field-proven protocols, this guide aims to equip researchers with the knowledge to strategically design and execute the synthesis of these valuable compounds.

The Historical Keystone: A Serendipitous Rearrangement

The genesis of a reliable synthetic entry into the benzofuran-3-acetic acid scaffold is intrinsically linked to the chemistry of coumarins. Early investigations into the reactivity of these related oxygen heterocycles led to the discovery of a pivotal transformation: the alkali-mediated rearrangement of 4-halomethylcoumarins. This reaction, a cornerstone in the historical synthesis of benzofuran-3-acetic acids, provided the first practical and widely adopted method for accessing this important class of compounds.[5][6]

The process is elegantly simple in its conception yet powerful in its application. It typically involves a two-step sequence, commencing with the synthesis of a 4-halomethylcoumarin, followed by its rearrangement under basic conditions.

Step 1: The Pechmann Condensation for Coumarin Synthesis

The journey begins with the formation of the coumarin precursor. The Pechmann condensation, a classic named reaction in organic chemistry, has been the workhorse for this purpose. This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. To generate the requisite 4-chloromethylcoumarin, ethyl 4-chloroacetoacetate is the β-ketoester of choice. The selection of a strong acid catalyst, such as sulfuric acid, is crucial for promoting both the initial transesterification and the subsequent intramolecular electrophilic aromatic substitution (cyclization) followed by dehydration.

Figure 1: The Pechmann condensation for 4-chloromethylcoumarin synthesis.

Experimental Protocol: Synthesis of 4-Chloromethylcoumarin

Materials:

  • Substituted Phenol (1.0 eq)

  • Ethyl 4-chloroacetoacetate (1.1 eq)

  • Concentrated Sulfuric Acid

Procedure:

  • To a stirred solution of the substituted phenol in concentrated sulfuric acid, cooled in an ice bath, add ethyl 4-chloroacetoacetate dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water until the washings are neutral to litmus, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 4-chloromethylcoumarin.

Self-Validation: The success of this step is contingent on the careful control of temperature during the initial addition to prevent unwanted side reactions and the complete neutralization of the acid during workup to ensure the stability of the product. The formation of the coumarin can be confirmed by standard analytical techniques such as NMR and mass spectrometry, which will show the characteristic signals of the lactone ring and the chloromethyl group.

Step 2: The Alkali-Mediated Rearrangement

With the 4-chloromethylcoumarin in hand, the stage is set for the key rearrangement reaction. Treatment of the coumarin with a strong base, typically aqueous sodium hydroxide, at elevated temperatures induces a fascinating molecular reorganization.[5] This transformation, often referred to as a coumarin-benzofuran ring contraction, proceeds through a proposed mechanism involving the hydrolytic cleavage of the lactone ring, followed by an intramolecular nucleophilic substitution and subsequent decarboxylation to furnish the benzofuran-3-acetic acid.

Coumarin_Rearrangement cluster_0 Coumarin Ring Opening cluster_1 Intramolecular Cyclization cluster_2 Decarboxylation & Aromatization Coumarin 4-Chloromethylcoumarin IntermediateA Phenoxide Intermediate Coumarin->IntermediateA 1. OH⁻ (Lactone Hydrolysis) IntermediateB Spirocyclic Intermediate IntermediateA->IntermediateB 2. Intramolecular SN2 IntermediateC Unstable β-keto acid IntermediateB->IntermediateC 3. Ring Opening Benzofuran Benzofuran-3-acetic acid IntermediateC->Benzofuran 4. Decarboxylation

Figure 2: Proposed mechanism of the alkali-mediated coumarin rearrangement.

Experimental Protocol: Synthesis of Benzofuran-3-acetic Acid

Materials:

  • 4-Chloromethylcoumarin (1.0 eq)

  • Sodium Hydroxide (aqueous solution, e.g., 10-20%)

  • Hydrochloric Acid (for acidification)

Procedure:

  • A suspension of the 4-chloromethylcoumarin in aqueous sodium hydroxide solution is heated to reflux. The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid until the pH is acidic (typically pH 1-2).

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • The crude benzofuran-3-acetic acid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Self-Validation: The complete dissolution of the starting coumarin upon heating with the base is a good visual indicator of the initial ring-opening. The subsequent precipitation of the product upon acidification confirms the formation of the carboxylic acid. The structure of the final product should be rigorously confirmed by spectroscopic methods. The disappearance of the lactone carbonyl stretch in the IR spectrum and the appearance of a carboxylic acid OH and C=O stretch are key indicators of a successful transformation.

Esterification: The Final Step

To obtain the target benzofuran-3-acetic acid esters, a straightforward esterification of the corresponding carboxylic acid is performed. The Fischer-Speier esterification is a classic and reliable method for this purpose. It involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

Reactant 1Reactant 2CatalystProduct
Benzofuran-3-acetic acidMethanolH₂SO₄Methyl benzofuran-3-acetate
Benzofuran-3-acetic acidEthanolH₂SO₄Ethyl benzofuran-3-acetate
Benzofuran-3-acetic acidPropanolH₂SO₄Propyl benzofuran-3-acetate

Table 1: Examples of Fischer-Speier Esterification of Benzofuran-3-acetic Acid.

Modern Synthetic Approaches: An Expanding Toolkit

While the coumarin rearrangement remains a valuable and historically significant route, the modern synthetic chemist has a much broader and more versatile toolkit at their disposal. The relentless pace of innovation in catalysis and reaction methodology has opened up new avenues for the construction of the benzofuran-3-acetic acid ester scaffold, often with improved efficiency, milder reaction conditions, and greater functional group tolerance.

A comprehensive review of all modern methods is beyond the scope of this guide, but several key strategies warrant mention:

  • Palladium-Catalyzed Cyclizations: Palladium catalysis has revolutionized the synthesis of heterocyclic compounds. Various palladium-catalyzed cross-coupling and cyclization strategies have been developed for the synthesis of benzofurans. For instance, the intramolecular cyclization of appropriately substituted phenols bearing an alkyne or vinyl group can be a powerful approach.[1]

  • Copper-Catalyzed Reactions: Copper catalysts, being more economical than palladium, have also been extensively employed in benzofuran synthesis. Copper-catalyzed intramolecular cyclizations of 2-halophenols with terminal alkynes or β-ketoesters are prominent examples.[1]

  • Rhodium and Gold Catalysis: More recently, rhodium and gold catalysts have emerged as powerful tools for the synthesis of complex benzofurans, often proceeding through unique mechanistic pathways involving C-H activation or alkyne activation.[1][2]

These modern methods offer significant advantages in terms of substrate scope and the ability to introduce a wider array of substituents onto the benzofuran ring system. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.

Conclusion: A Legacy of Innovation

The story of the discovery and synthesis of benzofuran-3-acetic acid esters is a testament to the evolution of organic chemistry. From the serendipitous discovery of a remarkable rearrangement reaction to the rational design of sophisticated catalytic systems, the journey to access this important molecular scaffold has been marked by ingenuity and a relentless pursuit of synthetic efficiency. As our understanding of the biological roles of benzofuran derivatives continues to expand, the development of novel and improved synthetic methodologies will undoubtedly remain a vibrant and crucial area of research, empowering the creation of the next generation of therapeutics and functional materials.

References

  • Shaikh, R. A., Khan, I., & Siddiqui, Z. N. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Patil, S. B., Murnal, S. S., & Kulkarni, M. V. (2012). An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. ResearchGate. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Miyata, R., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and α-Methoxy-β-ketoesters. SYNLETT. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Preparation of benzofuran derivatives. (1964).
  • Kopacz, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

  • Perkin rearrangement. (n.d.). Wikipedia. [Link]

  • Wang, F., et al. (2015). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules. [Link]

  • ChemInform Abstract: A Convenient Synthesis of Benzofuran-3-acetic Acids. (2010). ResearchGate. [Link]

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An In-depth Technical Guide to the Physicochemical Characterization of Methyl Benzofuran-3-acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and olfactory properties of Methyl Benzofuran-3-acetate (CAS No. 26278-23-9). While specific, publicly available experimental data on the appearance and odor of this compound is limited, this document synthesizes information from closely related benzofuran derivatives and outlines the standard methodologies for its complete physicochemical characterization.

Introduction: The Significance of Benzofuran Scaffolds

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific functionalization of the benzofuran core, as seen in Methyl Benzofuran-3-acetate, can significantly influence its physicochemical properties, thereby affecting its solubility, bioavailability, and interaction with biological targets. Accurate characterization of its physical and olfactory attributes is a critical first step in its development for any application.

Predicted Physicochemical Properties of Methyl Benzofuran-3-acetate

Based on the analysis of structurally similar benzofuran compounds, we can infer the likely characteristics of Methyl Benzofuran-3-acetate. For instance, a related compound, Methyl 1-benzofuran-3-carboxylate, is described as a pale yellow liquid.[1] It is therefore probable that Methyl Benzofuran-3-acetate presents as a liquid at room temperature, potentially with a similar coloration.

Table 1: Predicted and Known Properties of Methyl Benzofuran-3-acetate and Related Analogs

PropertyMethyl Benzofuran-3-acetate (Predicted/Known)Methyl 1-benzofuran-3-carboxylate (Analog)2,3-Dimethyl Benzofuran (Analog)
CAS Number 26278-23-93782-00-1Not Available
Molecular Formula C₁₁H₁₀O₃C₁₀H₈O₃C₁₀H₁₀O
Molecular Weight 190.20 g/mol 176.17 g/mol 146.19 g/mol
Appearance Likely a colorless to pale yellow liquidPale yellow liquid[1]Pale yellow to yellow clear liquid
Odor Likely to possess a characteristic aromatic, potentially sweet or phenolic odorNot specifiedPhenolic

Olfactory Profile: A Complex Sensory Landscape

The odor of benzofuran derivatives can be complex and is highly dependent on the nature and position of their substituents. While a specific description for Methyl Benzofuran-3-acetate is not documented in publicly available literature, related compounds exhibit a range of scents from phenolic to sweet and balsamic. It is plausible that Methyl Benzofuran-3-acetate possesses a nuanced aromatic profile, which would require formal sensory evaluation for precise characterization.

Experimental Protocols for Physicochemical Characterization

To definitively determine the physical and olfactory properties of Methyl Benzofuran-3-acetate, a series of standardized experimental protocols should be employed.

Determination of Physical Appearance

Objective: To visually inspect and document the physical state, color, and clarity of the compound at ambient temperature.

Methodology:

  • Sample Preparation: A pure sample of Methyl Benzofuran-3-acetate is placed in a clear, clean glass vial.

  • Visual Inspection: The sample is observed against a white and black background under controlled, full-spectrum lighting.

  • Documentation: The physical state (e.g., crystalline solid, amorphous powder, liquid, oil), color (e.g., colorless, white, off-white, yellow), and clarity (e.g., transparent, translucent, opaque) are recorded.

Olfactory Analysis

Objective: To characterize the odor profile of the compound using a trained sensory panel.

Methodology:

  • Sample Preparation: A dilution series of the compound in an appropriate solvent (e.g., ethanol or dipropylene glycol) is prepared.

  • Sensory Evaluation: The samples are presented to a panel of trained olfactory experts.

  • Odor Descriptors: Panelists independently record the primary and secondary odor characteristics using a standardized lexicon (e.g., aromatic, sweet, phenolic, fruity, woody). The intensity of the odor is also rated on a defined scale.

Workflow for Physicochemical and Olfactory Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of a novel compound like Methyl Benzofuran-3-acetate.

G cluster_0 Physicochemical Analysis cluster_1 Olfactory Analysis A Purity Assessment (GC-MS, HPLC) B Physical State & Color Determination A->B C Determination of Melting/Boiling Point B->C D Solubility Testing C->D End Comprehensive Data Synthesis & Reporting D->End E Preparation of Dilution Series F Sensory Panel Evaluation E->F G Odor Profile Documentation F->G G->End Start Compound Synthesis & Purification Start->A Start->E

Caption: Workflow for the Characterization of a Novel Compound.

Conclusion: A Call for Empirical Data

While predictive analysis based on analogous structures provides a valuable preliminary understanding, the definitive physical and olfactory characteristics of Methyl Benzofuran-3-acetate must be determined through rigorous experimental investigation. The protocols and workflow outlined in this guide provide a robust framework for researchers to generate the empirical data necessary for the confident application of this promising benzofuran derivative in drug discovery and development. The scientific community is encouraged to contribute to the public body of knowledge by publishing such fundamental characterization data.

References

  • A Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxylates. LOCKSS. Available at: [Link]

Sources

A Technical Guide to Methyl (1-Benzofuran-3-yl)acetate: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold in Modern Chemistry

The benzofuran ring system, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Benzofuran derivatives are integral to numerous natural products and synthetic molecules, exhibiting a vast spectrum of biological activities.[2] These include potential treatments for complex diseases such as cancer, Alzheimer's disease, diabetes, and various microbial infections.[3][4] The structural rigidity and electron-rich nature of the benzofuran core make it an excellent pharmacophore for interacting with biological targets.[3] Consequently, the synthesis and functionalization of specific benzofuran derivatives, such as Methyl (1-Benzofuran-3-yl)acetate, are of significant interest to researchers developing novel therapeutic agents and advanced organic materials.[1][5] This guide provides an in-depth technical overview of this specific compound, covering its formal nomenclature, chemical properties, logical synthesis, and its role as a versatile building block in research.

Section 1: Nomenclature and Chemical Identity

Precise nomenclature is critical for unambiguous scientific communication. The compound in focus is commonly referred to as "Methyl Benzofuran-3-acetate," but a more systematic approach clarifies its exact structure.

Systematic IUPAC Name: Methyl 2-(1-benzofuran-3-yl)acetate

This name is derived by identifying the parent carboxylic acid, "(1-benzofuran-3-yl)acetic acid," and naming the compound as its methyl ester. The locant "2-" indicates the position on the acetate chain to which the benzofuran ring is attached, and "3-" specifies the point of attachment on the benzofuran ring itself.

Common Synonyms:

  • Methyl benzofuran-3-acetate

  • Benzofuran-3-acetic acid, methyl ester

These synonyms are frequently used in chemical catalogs and literature for brevity, with the underlying structure being universally understood by chemists.

IdentifierValueSource
CAS Number 26278-23-9[6][7]
Molecular Formula C₁₁H₁₀O₃[6][7]
Molecular Weight 190.20 g/mol [6][7]

Section 2: Chemical Structure and Physicochemical Properties

The molecular architecture of Methyl 2-(1-benzofuran-3-yl)acetate dictates its reactivity and physical characteristics. The structure consists of a planar benzofuran ring system connected at the 3-position to a flexible methyl acetate side chain via a methylene bridge.

Caption: Chemical structure of Methyl 2-(1-benzofuran-3-yl)acetate.

Physicochemical Data: While extensive experimental data for this specific molecule is not widely published, properties can be estimated based on its structure and data from closely related analogues.

PropertyValueNotes
Polar Surface Area 35.53 ŲCalculated. Contributes to solubility and transport properties.
LogP (Octanol/Water) 2.37Calculated. Indicates moderate lipophilicity.[8]
Boiling Point ~344.8 °C at 760 mmHgPredicted for a methylated analogue.[8]
Density ~1.27 g/cm³Predicted for a methylated analogue.[8]

Section 3: Synthesis Methodologies

The synthesis of Methyl 2-(1-benzofuran-3-yl)acetate is most logically achieved via the esterification of its parent carboxylic acid, (1-benzofuran-3-yl)acetic acid. This two-stage approach allows for purification of the intermediate acid, ensuring a high-purity final product.

Stage 1: Synthesis of the Carboxylic Acid Precursor

The precursor, (1-benzofuran-3-yl)acetic acid, can be synthesized through various established routes for benzofurans. One efficient method involves the alkali-mediated rearrangement of 4-halomethylcoumarins, which are accessible from phenols.[1] This pathway is known for producing near-quantitative yields of the desired benzofuran-3-acetic acids.[1]

Stage 2: Fischer Esterification

With the carboxylic acid precursor in hand, the final step is a classic Fischer esterification. This acid-catalyzed reaction converts a carboxylic acid and an alcohol into an ester and water.[9][10]

Causality of Experimental Choices:

  • Reactants: (1-benzofuran-3-yl)acetic acid and an excess of methanol. Using the alcohol (methanol) as the solvent is a key strategy; its high concentration shifts the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.[10][11]

  • Catalyst: A strong protic acid, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required.[9][12] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Conditions: The reaction is conducted under reflux to provide the necessary activation energy and to increase the reaction rate.[12]

Self-Validating Protocol for Fischer Esterification:

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (1-benzofuran-3-yl)acetic acid (1.0 equivalent).

  • Reagent Addition: Add anhydrous methanol (20-50 equivalents), which will serve as both the reactant and the solvent.

  • Catalysis: While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the mixture.[12]

  • Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Workup: After cooling to room temperature, neutralize the acid catalyst with a mild base such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel to yield pure Methyl 2-(1-benzofuran-3-yl)acetate.

synthesis_workflow start (1-Benzofuran-3-yl)acetic Acid process Fischer Esterification start->process methanol Methanol (excess) methanol->process product Methyl 2-(1-benzofuran-3-yl)acetate process->product H₂SO₄ (cat.) Reflux, 4-12h

Caption: General workflow for the synthesis via Fischer Esterification.

Section 4: Applications in Research and Drug Development

Methyl 2-(1-benzofuran-3-yl)acetate is not typically an end-product but rather a crucial synthetic intermediate. Its value lies in the versatile chemical handles it possesses for further molecular elaboration.

  • Building Block for Complex Molecules: The ester functional group can be readily hydrolyzed back to the carboxylic acid, which can then be converted into amides, acid chlorides, or other functional groups. This allows for the coupling of the benzofuran core to other pharmacophores, a common strategy in drug discovery.[3]

  • Scaffold for Medicinal Chemistry: The benzofuran nucleus is a proven scaffold for targeting a range of biological entities. Derivatives are being investigated for their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE-1) in the context of Alzheimer's disease.[3] Other studies have demonstrated the potent anticancer and antimicrobial activities of various benzofuran derivatives.[4] This compound provides a direct and stable starting point for creating libraries of novel benzofuran-based compounds for high-throughput screening.

Conclusion

Methyl 2-(1-benzofuran-3-yl)acetate is a well-defined chemical entity whose importance is derived from the potent biological and material properties of its core benzofuran scaffold. Its systematic nomenclature, Methyl 2-(1-benzofuran-3-yl)acetate (CAS 26278-23-9), ensures clarity in scientific discourse. While it can be synthesized efficiently through established methods like the Fischer esterification of its parent acid, its primary role is that of a versatile intermediate. For researchers in drug development and organic synthesis, this compound represents a valuable and stable building block for the exploration of new chemical space and the development of next-generation therapeutics and functional materials.

References

  • A. Irfan, S. Faisal, S. Ahmad, et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • A. G. Atilgan, S. A. Tabassum, et al. (2023). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. [Link]

  • PubChem. (n.d.). Methyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • ResearchGate. (2014). An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. Request PDF. [Link]

  • AccelaChemBio. (n.d.). Methyl Benzofuran-3-acetate. AccelaChemBio. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • T. Kameyama, S. Akasaka, Y. Takeuchi. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Scientific Reports. [Link]

  • Organic Chemistry Portal. (n.d.). Conversion of carboxylic acids to esters. organic-chemistry.org. [Link]

  • Taylor & Francis Online. (2010). Synthesis of Some New 3-Substituted Benzofuran Derivatives by Cyclization of Various Phenoxy Acetic Acid Ethyl Esters. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • MDPI. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. [Link]

  • S. B. Vagh, et al. (2015). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of Methyl Benzofuran-3-acetate via Palladium-Catalyzed Intramolecular C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran-3-acetate Scaffold

The benzofuran nucleus is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds.[1][2] Specifically, the benzofuran-3-acetic acid and its ester derivatives serve as crucial intermediates in the synthesis of various therapeutic agents, including anti-inflammatory, analgesic, and antimicrobial drugs. The development of efficient and robust synthetic methodologies to access these scaffolds is therefore of paramount importance to the drug discovery and development pipeline.

This application note provides a detailed protocol for the synthesis of Methyl Benzofuran-3-acetate, leveraging a powerful palladium-catalyzed intramolecular C-H functionalization as the key ring-forming step. The presented strategy emphasizes rational design, mechanistic understanding, and practical execution for researchers in the field.

Overall Synthetic Strategy

The synthesis of Methyl Benzofuran-3-acetate is achieved through a two-stage process. The initial step involves the preparation of a key precursor, Methyl 2-(2-vinylphenoxy)acetate, from commercially available salicylaldehyde. The second and pivotal stage is the palladium-catalyzed intramolecular oxidative cyclization of this precursor to yield the target benzofuran derivative.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Palladium-Catalyzed Cyclization Salicylaldehyde Salicylaldehyde Williamson Ether Synthesis Williamson Ether Synthesis Salicylaldehyde->Williamson Ether Synthesis 1. K2CO3, Acetone MethylBromoacetate Methyl Bromoacetate MethylBromoacetate->Williamson Ether Synthesis WittigReagent Wittig Reagent (e.g., Ph3P=CH2) Wittig Reaction Wittig Reaction WittigReagent->Wittig Reaction Precursor Methyl 2-(2-vinylphenoxy)acetate Pd_Catalysis Pd_Catalysis Precursor->Pd_Catalysis Pd(OAc)2, Oxidant Toluene, Heat IntermediateAldehyde IntermediateAldehyde Williamson Ether Synthesis->IntermediateAldehyde Methyl 2-(2-formylphenoxy)acetate IntermediateAldehyde->Wittig Reaction 2. Wittig Olefination Wittig Reaction->Precursor Target Methyl Benzofuran-3-acetate Pd_Catalysis->Target

Figure 1: Two-stage synthetic approach to Methyl Benzofuran-3-acetate.

Experimental Protocols

Part 1: Synthesis of Precursor - Methyl 2-(2-vinylphenoxy)acetate

This stage is a two-step process involving a Williamson ether synthesis followed by a Wittig olefination.

Step 1.1: Synthesis of Methyl 2-(2-formylphenoxy)acetate

This reaction forms the ether linkage between salicylaldehyde and methyl bromoacetate.

  • Reagents and Materials:

    • Salicylaldehyde

    • Methyl bromoacetate

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Protocol:

    • To a solution of salicylaldehyde (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).

    • Stir the suspension vigorously for 15 minutes at room temperature.

    • Add methyl bromoacetate (1.1 eq.) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield Methyl 2-(2-formylphenoxy)acetate as a pure compound.

Step 1.2: Wittig Olefination to form Methyl 2-(2-vinylphenoxy)acetate

This step converts the aldehyde functionality into the required vinyl group for the subsequent cyclization.

  • Reagents and Materials:

    • Methyltriphenylphosphonium bromide

    • n-Butyllithium (n-BuLi) in hexanes

    • Methyl 2-(2-formylphenoxy)acetate

    • Tetrahydrofuran (THF), anhydrous

    • Schlenk line or argon/nitrogen atmosphere setup

    • Dry glassware

  • Protocol:

    • Under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF in a flame-dried flask.

    • Cool the suspension to 0 °C and add n-BuLi (1.1 eq.) dropwise. The solution should turn a characteristic deep orange/red color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the ylide solution back to 0 °C and add a solution of Methyl 2-(2-formylphenoxy)acetate (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford Methyl 2-(2-vinylphenoxy)acetate.

Part 2: Palladium-Catalyzed Intramolecular C-H Functionalization

This is the key step where the benzofuran ring is constructed. The reaction is an oxidative Heck-type cyclization.

Parameter Recommended Condition Rationale/Expertise & Experience
Palladium Catalyst Palladium(II) Acetate (Pd(OAc)₂)A common, reliable, and efficient Pd(II) precatalyst for C-H activation/oxidative cyclization reactions.[3]
Ligand Triphenylphosphine (PPh₃) or NoneWhile some Heck-type reactions benefit from phosphine ligands to stabilize the Pd(0) intermediate, intramolecular C-H functionalizations can often proceed efficiently without a ligand. Optimization may be required.
Oxidant Copper(II) Acetate (Cu(OAc)₂) or Silver Acetate (AgOAc)An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination. Cu(II) and Ag(I) salts are effective for this purpose.[4]
Solvent Toluene or Dimethylformamide (DMF)High-boiling, polar aprotic solvents are generally preferred to ensure solubility of the catalyst and substrate and to allow for elevated reaction temperatures.
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)A base is often required to facilitate the C-H activation step and to neutralize any acidic byproducts.
Temperature 100-120 °CSufficient thermal energy is typically required to promote the C-H activation and cyclization steps.
Atmosphere Air or OxygenIn many oxidative C-H functionalization reactions, molecular oxygen can serve as the terminal oxidant, regenerating the co-oxidant (e.g., Cu(I) to Cu(II)).
  • Protocol:

    • To a sealable reaction vessel, add Methyl 2-(2-vinylphenoxy)acetate (1.0 eq.), Palladium(II) Acetate (5-10 mol%), and Copper(II) Acetate (2.0 eq.).

    • Add the chosen solvent (e.g., Toluene) to the vessel.

    • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium and copper salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the combined filtrates under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final product, Methyl Benzofuran-3-acetate .

Mechanism of the Palladium-Catalyzed Cyclization

The formation of the benzofuran ring proceeds via a palladium-catalyzed intramolecular oxidative Heck-type reaction. The proposed catalytic cycle is illustrated below.

G Pd_II Pd(II)L_n Coordination Coordination Complex Pd_II->Coordination Coordination Carbopalladation Carbopalladation Intermediate Coordination->Carbopalladation Intramolecular Carbopalladation Pd_H Pd(II)-H Intermediate Carbopalladation->Pd_H β-Hydride Elimination Pd_0 Pd(0)L_n Pd_H->Pd_0 Product Methyl Benzofuran-3-acetate Pd_H->Product Reductive Elimination Pd_0->Pd_II Re-oxidation Oxidant Oxidant (e.g., Cu(II)) Oxidant->Pd_II Substrate Methyl 2-(2-vinylphenoxy)acetate Substrate->Coordination

Figure 2: Proposed catalytic cycle for the intramolecular oxidative Heck reaction.

  • Coordination: The starting material, Methyl 2-(2-vinylphenoxy)acetate, coordinates to the active Pd(II) catalyst.

  • Intramolecular Carbopalladation: The palladium center adds across the double bond of the vinyl group in an intramolecular fashion. This is a key C-C bond-forming step.

  • β-Hydride Elimination: A hydrogen atom from the newly formed ring is eliminated, forming a Pd(II)-Hydride species and the benzofuran ring with an exocyclic double bond.

  • Isomerization & Reductive Elimination: The exocyclic double bond isomerizes to the more stable endocyclic position, followed by reductive elimination of Pd(0) to release the final product, Methyl Benzofuran-3-acetate.

  • Catalyst Regeneration: The Pd(0) species is re-oxidized to the active Pd(II) state by the co-oxidant (e.g., Cu(II) or Ag(I)), allowing the catalytic cycle to continue.[4]

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published synthetic transformations. The progress of each reaction should be monitored by standard analytical techniques such as TLC, GC-MS, and/or LC-MS. The identity and purity of the intermediates and the final product must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected spectral data should be compared with known literature values for similar benzofuran structures.

References

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 26, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. (2018). Journal of Heterocyclic Chemistry. Retrieved January 26, 2026, from [Link]

  • Li, C., Zhang, Y., Li, P., & Wang, L. (2011). Palladium-Catalyzed Oxidative Cyclization of 3-Phenoxyacrylates: An Approach To Construct Substituted Benzofurans from Phenols. The Journal of Organic Chemistry, 76(11), 4692–4696. [Link]

  • Yang, D., Zhu, Y., Yang, N., Jiang, Q., & Liu, R. (2016). One‐Step Synthesis of Substituted Benzofurans from ortho‐ Alkenylphenols via Palladium‐Catalyzed C H Functionalization. Advanced Synthesis & Catalysis, 358(11), 1731–1735. [Link]

  • Request PDF | Synthesis of Thieno[3,2- b ]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. Retrieved January 26, 2026, from [Link]

Sources

One-Pot Synthesis of Substituted Methyl Benzofuran-3-acetates: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzofuran Scaffold in Modern Drug Discovery

The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with significant therapeutic value.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and neuroprotective properties. Specifically, benzofuran-3-acetic acid and its ester derivatives are key intermediates in the synthesis of various pharmacologically active molecules. Their structural motif allows for diverse functionalization, making them attractive building blocks for medicinal chemists and drug development professionals. This application note provides a comprehensive guide to a robust and efficient one-pot synthesis of substituted methyl benzofuran-3-acetates, a class of compounds with considerable potential in the development of novel therapeutics.

Guiding Principles: Causality in Experimental Design

The presented protocol is designed around a one-pot tandem reaction sequence that combines efficiency with broad substrate applicability. The choice of a one-pot procedure is deliberate, aiming to minimize reaction time, reduce waste from intermediate purification steps, and improve overall yield and atom economy.[2] This approach is particularly valuable in a drug discovery setting where rapid access to a library of analogues for structure-activity relationship (SAR) studies is paramount.

The core of this synthesis involves the reaction of a substituted phenol with a suitable three-carbon electrophile, leading to the formation of the benzofuran ring system with the desired acetate side chain at the 3-position. The selection of reagents and catalysts is critical for the success of this transformation and is based on established mechanistic principles of nucleophilic addition and intramolecular cyclization.

Reaction Mechanism: A Tandem Michael Addition-Cyclization Cascade

The one-pot synthesis of methyl benzofuran-3-acetates from substituted phenols and an appropriate acetylenic ester, such as methyl propiolate, proceeds through a well-orchestrated tandem reaction sequence. This process is typically base-catalyzed and involves an initial O-alkylation followed by an intramolecular cyclization.

The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a suitable base, such as a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or an inorganic base like potassium carbonate. This generates a more nucleophilic phenoxide anion. The phenoxide then acts as a nucleophile, attacking the electrophilic β-carbon of the acetylenic ester in a Michael addition reaction. This step forms a key enolate intermediate.

The subsequent and crucial step is the intramolecular cyclization. The newly formed enolate attacks the ortho-position of the aromatic ring, leading to the formation of a five-membered dihydrobenzofuran intermediate. The final step involves aromatization through the elimination of a proton, yielding the stable methyl benzofuran-3-acetate product. The choice of a non-nucleophilic base is crucial to favor the desired O-alkylation over potential side reactions.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Aromatization Phenol Substituted Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide + Base Base Base (e.g., DBU) Enolate_Intermediate Enolate Intermediate Phenoxide->Enolate_Intermediate + Methyl Propiolate Methyl_Propiolate Methyl Propiolate Dihydrobenzofuran Dihydrobenzofuran Intermediate Enolate_Intermediate->Dihydrobenzofuran Cyclization Product Methyl Benzofuran-3-acetate Dihydrobenzofuran->Product - H⁺

Figure 1. Proposed reaction mechanism for the one-pot synthesis of methyl benzofuran-3-acetate.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where careful control of reaction parameters ensures reproducibility and high yields.

Materials and Equipment
  • Substituted phenol (1.0 eq)

  • Methyl propiolate (1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or Toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq) and the anhydrous solvent (e.g., acetonitrile, 5 mL per mmol of phenol).

  • Addition of Base: Add DBU (1.5 eq) to the solution at room temperature and stir for 10-15 minutes. The formation of the corresponding phenoxide may result in a color change.

  • Addition of Electrophile: Slowly add methyl propiolate (1.2 eq) to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Reaction Progression: Heat the reaction mixture to the desired temperature (see Table 1 for guidance) and monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, followed by saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow Start Start: Dry Flask under Inert Atmosphere Add_Phenol Add Substituted Phenol and Anhydrous Solvent Start->Add_Phenol Add_Base Add DBU and Stir Add_Phenol->Add_Base Add_Electrophile Slowly Add Methyl Propiolate Add_Base->Add_Electrophile Heat_React Heat and Monitor by TLC Add_Electrophile->Heat_React Workup Cool, Dilute, and Wash Heat_React->Workup Purify Dry, Concentrate, and Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End: Pure Methyl Benzofuran-3-acetate Characterize->End

Figure 2. A streamlined workflow for the one-pot synthesis of methyl benzofuran-3-acetate.

Data Presentation: Scope and Yields

The versatility of this one-pot protocol is demonstrated by its application to a range of substituted phenols. The electronic nature and position of the substituent on the phenol ring can influence the reaction rate and yield.

EntrySubstituted PhenolReaction Temp. (°C)Reaction Time (h)Yield (%)
1Phenol80685
24-Methoxyphenol80492
34-Chlorophenol85878
44-Nitrophenol901265
53-Methylphenol80782
62-Naphthol85688

Table 1. Representative yields for the one-pot synthesis of substituted methyl benzofuran-3-acetates. Yields are for isolated, purified products.

Expert Insights and Troubleshooting

Causality Behind Experimental Choices:

  • Solvent Selection: Anhydrous polar aprotic solvents like acetonitrile or DMF are generally preferred as they effectively solvate the ionic intermediates without interfering with the reaction. Toluene can also be used, particularly for higher reaction temperatures.

  • Base Selection: DBU is an excellent choice as it is a strong, non-nucleophilic base that efficiently deprotonates the phenol without competing in the Michael addition. Weaker bases like K₂CO₃ can also be effective but may require higher temperatures and longer reaction times.

  • Stoichiometry: A slight excess of methyl propiolate is used to ensure complete consumption of the phenol. A larger excess should be avoided to minimize potential polymerization side reactions.

Troubleshooting Common Issues:

  • Low Yield:

    • Incomplete reaction: Ensure the reaction has gone to completion by TLC. If starting material remains, consider increasing the reaction time or temperature.

    • Moisture: The presence of water can hydrolyze the ester and interfere with the base. Ensure all reagents and solvents are anhydrous.

    • Substrate reactivity: Electron-withdrawing groups on the phenol can decrease its nucleophilicity, slowing down the reaction and potentially lowering the yield. In such cases, a stronger base or higher temperature may be necessary.

  • Formation of Side Products:

    • Polymerization of methyl propiolate: This can occur at high temperatures or with a large excess of the reagent. Add the methyl propiolate slowly and maintain careful temperature control.

    • C-alkylation: While less common with phenoxides, direct alkylation of the aromatic ring can sometimes occur. Using a less polar solvent may help to suppress this side reaction.

  • Difficult Purification:

    • Baseline streaking on TLC: This may indicate the presence of highly polar byproducts. An aqueous workup with a mild acid wash can help to remove basic impurities.

    • Co-elution of products: If the product is difficult to separate from starting materials or byproducts, try a different solvent system for column chromatography or consider recrystallization.

Conclusion

This application note details a reliable and efficient one-pot synthesis of substituted methyl benzofuran-3-acetates. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can readily access a diverse library of these valuable compounds. The provided protocol, along with the expert insights and troubleshooting guide, serves as a practical resource for scientists in the field of medicinal chemistry and drug development, facilitating the exploration of the therapeutic potential of the benzofuran scaffold.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Gao, W., Zhang, C., & Li, Y. (2010). A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. Journal of the Brazilian Chemical Society, 21(2), 357-364. Available at: [Link]

  • Eidamshaus, C., & Burch, J. D. (2008). One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols. Organic letters, 10(19), 4211–4214. Available at: [Link]

  • Shafiee, A., & Mohammadi, M. (1986). Synthesis of benzofuran-3-acetic acid derivatives. Journal of Heterocyclic Chemistry, 23(3), 851-853.
  • Al-Tel, T. H. (2010). A convenient one-pot synthesis of novel benzofuran derivatives. Tetrahedron Letters, 51(41), 5486-5489.
  • Cacchi, S., Fabrizi, G., & Lulli, G. (2009). A convenient one-pot synthesis of 2,3-disubstituted benzofurans from phenols and terminal alkynes via a tandem Sonogashira coupling/cyclization reaction. Tetrahedron Letters, 50(48), 6642-6645.
  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). A simple, general, and efficient method for the synthesis of benzofurans from o-iodophenols and terminal acetylenes. Organic letters, 8(15), 3391–3393.
  • Yao, T., & Larock, R. C. (2003). A general method for the synthesis of 2,3-disubstituted benzofurans via palladium-catalyzed coupling and cyclization of 2-iodophenols and terminal acetylenes. The Journal of organic chemistry, 68(15), 5936–5942.
  • Flynn, B. L., & Verdier-Pinard, P. (2003). A novel one-pot synthesis of 2,3-disubstituted benzofurans. Organic letters, 5(8), 1319–1321.
  • Kraus, G. A., & Kirihara, M. (1997). A one-pot synthesis of 2-substituted benzofurans. The Journal of organic chemistry, 62(11), 3474–3475.

Sources

Application Notes and Protocols: Biological Activity Screening of Methyl Benzofuran-3-acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry.[1] Naturally occurring and synthetic benzofuran derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] This diverse bioactivity profile has established the benzofuran framework as a fertile ground for the discovery of novel therapeutic agents.[1] Methyl benzofuran-3-acetate and its derivatives are a specific class within this family that hold significant promise for further investigation and development. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the screening of the biological activities of this promising class of compounds.

I. High-Throughput Screening for Anticancer Activity: The MTT Assay

A primary and crucial step in the evaluation of novel anticancer compounds is the assessment of their cytotoxic effects on cancer cell lines.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for this purpose.[1]

Scientific Rationale

The MTT assay is predicated on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The intensity of the resulting color, which can be quantified spectrophotometrically, is directly proportional to the number of viable cells. A reduction in color intensity upon treatment with a test compound indicates a decrease in cell viability, suggesting cytotoxic or cytostatic activity.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Line cell_harvest 2. Harvest and Count Viable Cells cell_culture->cell_harvest cell_seeding 3. Seed Cells into 96-well Plate cell_harvest->cell_seeding add_compound 5. Add Compounds to Wells cell_seeding->add_compound compound_prep 4. Prepare Serial Dilutions of Test Compounds compound_prep->add_compound incubation_24h 6. Incubate for 24-72 hours add_compound->incubation_24h add_mtt 7. Add MTT Reagent incubation_24h->add_mtt incubation_4h 8. Incubate for 2-4 hours add_mtt->incubation_4h add_solubilizer 9. Add Solubilizing Agent incubation_4h->add_solubilizer read_absorbance 10. Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability 11. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 12. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for assessing anticancer activity.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, K562) to approximately 80% confluency.[1]

    • Harvest the cells using standard trypsinization methods and perform a viable cell count (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the Methyl Benzofuran-3-acetate derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Following the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of the compound concentration versus the percentage of cell viability. A lower IC₅₀ value indicates greater cytotoxic potency.

Table 1: Example Data from MTT Assay of Methyl Benzofuran-3-acetate Derivatives

CompoundConcentration (µM)% Cell Viability (HeLa)IC₅₀ (µM)
Derivative A 192.5 ± 4.18.2
568.3 ± 3.5
1045.1 ± 2.9
2521.7 ± 1.8
508.9 ± 1.2
Derivative B 198.1 ± 3.8> 50
595.4 ± 4.2
1089.6 ± 3.1
2575.3 ± 2.5
5062.8 ± 3.3
Doxorubicin (Control) 0.175.2 ± 3.90.45
0.548.9 ± 2.7
125.6 ± 2.1
55.3 ± 0.9

II. Screening for Antimicrobial Activity: The Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standardized, qualitative technique used to determine the susceptibility of bacteria to various antimicrobial agents.[5] It is a valuable initial screening tool for novel compounds like Methyl Benzofuran-3-acetate derivatives.[6]

Scientific Rationale

This method relies on the diffusion of an antimicrobial agent from a saturated paper disk into an agar medium that has been uniformly inoculated with a test bacterium. If the bacterium is susceptible to the agent, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Experimental Workflow: Kirby-Bauer Disk Diffusion

KirbyBauer_Workflow cluster_prep Preparation cluster_inoculation Inoculation and Application cluster_incubation Incubation cluster_analysis Analysis inoculum_prep 1. Prepare Bacterial Inoculum swab_plate 4. Swab Plate with Bacterial Suspension inoculum_prep->swab_plate mha_plate 2. Prepare Mueller-Hinton Agar Plate mha_plate->swab_plate disk_prep 3. Impregnate Disks with Test Compounds apply_disks 5. Apply Disks to Agar Surface disk_prep->apply_disks swab_plate->apply_disks incubate_plate 6. Incubate Plate at 37°C for 18-24 hours apply_disks->incubate_plate measure_zones 7. Measure Zones of Inhibition incubate_plate->measure_zones interpret_results 8. Interpret Results measure_zones->interpret_results

Caption: Workflow of the Kirby-Bauer disk diffusion assay.

Detailed Protocol: Kirby-Bauer Disk Diffusion
  • Inoculum Preparation:

    • Select well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an 18-24 hour culture plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess inoculum.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Disk Application:

    • Prepare sterile paper disks impregnated with a known concentration of the Methyl Benzofuran-3-acetate derivative.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Include a positive control disk with a known antibiotic and a negative control disk with the solvent used to dissolve the test compound.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.

Data Interpretation

The size of the zone of inhibition is used to classify the organism as susceptible, intermediate, or resistant to the test compound, based on standardized interpretive charts. For novel compounds, the diameter of the zone provides a qualitative measure of antimicrobial activity.

Table 2: Example Data from Kirby-Bauer Disk Diffusion Assay

Compound (50 µ g/disk )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Derivative C 1810
Derivative D 1214
Ampicillin (10 µg) 2515
Solvent Control 00

III. Screening for Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Chronic inflammation is implicated in a wide range of diseases. Many benzofuran derivatives have shown promising anti-inflammatory properties.[7][8] A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[7]

Scientific Rationale

In response to pro-inflammatory stimuli like LPS, macrophages upregulate the expression of inducible nitric oxide synthase (iNOS), leading to the production of large amounts of NO, a key inflammatory mediator. Compounds that can inhibit this NO production may have potential as anti-inflammatory agents. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.

Experimental Workflow: Nitric Oxide Inhibition Assay

NO_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis cell_culture 1. Culture RAW 264.7 Macrophages cell_seeding 2. Seed Cells into 96-well Plate cell_culture->cell_seeding add_compound 4. Add Compounds to Cells cell_seeding->add_compound compound_prep 3. Prepare Serial Dilutions of Test Compounds compound_prep->add_compound add_lps 5. Stimulate with LPS add_compound->add_lps incubation_24h 6. Incubate for 24 hours add_lps->incubation_24h collect_supernatant 7. Collect Supernatant incubation_24h->collect_supernatant add_griess 8. Add Griess Reagent collect_supernatant->add_griess incubation_10m 9. Incubate for 10 min add_griess->incubation_10m read_absorbance 10. Read Absorbance at 540 nm incubation_10m->read_absorbance calculate_inhibition 11. Calculate % NO Inhibition read_absorbance->calculate_inhibition

Caption: Workflow of the nitric oxide inhibition assay.

Detailed Protocol: Nitric Oxide Inhibition Assay
  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in complete DMEM.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment and LPS Stimulation:

    • Treat the cells with various concentrations of the Methyl Benzofuran-3-acetate derivatives for 1 hour.

    • Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a positive control (LPS only), a negative control (cells only), and a known anti-inflammatory agent (e.g., celecoxib).[7]

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve of sodium nitrite should be generated to determine the nitrite concentration in the samples.

Data Analysis and Interpretation

The percentage of nitric oxide inhibition is calculated as follows:

% Inhibition = [1 - (Nitrite concentration in treated group / Nitrite concentration in LPS control group)] x 100

A dose-dependent decrease in nitrite production indicates potential anti-inflammatory activity.

Table 3: Example Data from Nitric Oxide Inhibition Assay

CompoundConcentration (µM)% NO InhibitionIC₅₀ (µM)
Derivative E 18.2 ± 1.515.8
525.7 ± 2.8
1041.3 ± 3.1
2568.9 ± 4.5
5085.1 ± 3.9
Celecoxib (Control) 115.4 ± 2.210.5
538.6 ± 3.4
1052.1 ± 2.9
2579.8 ± 4.1

IV. Mechanistic Insights and Further Studies

The initial screening assays provide valuable information on the biological activities of Methyl Benzofuran-3-acetate derivatives. For promising lead compounds, further mechanistic studies are warranted.

  • Anticancer Mechanism: For compounds with significant cytotoxic activity, further investigations could include apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays), cell cycle analysis, and DNA intercalation studies to elucidate the mechanism of cell death.[2] Some benzofuran derivatives have been shown to induce apoptosis and interact with DNA.[2] Others may act as inhibitors of key signaling pathways involved in cancer progression, such as the mTOR or VEGFR-2 pathways.[1][9]

  • Antimicrobial Mechanism: For compounds with notable antimicrobial activity, determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) would provide quantitative data on their potency. Further studies could explore their effects on bacterial cell membrane integrity or specific enzymatic pathways.[3]

  • Anti-inflammatory Mechanism: For compounds that inhibit nitric oxide production, investigating their effect on the expression of iNOS and other pro-inflammatory mediators like COX-2, TNF-α, and IL-6 can provide deeper insights into their anti-inflammatory mechanism.[10] Some benzofuran derivatives have been identified as potent COX-2 inhibitors.[11]

V. Conclusion

The screening protocols outlined in these application notes provide a robust framework for the initial biological evaluation of Methyl Benzofuran-3-acetate derivatives. By systematically assessing their anticancer, antimicrobial, and anti-inflammatory potential, researchers can identify promising lead compounds for further development. The versatility of the benzofuran scaffold suggests that this class of molecules holds significant potential for the discovery of novel therapeutics to address a range of human diseases.

References

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Application Note: Methyl Benzofuran-3-acetate as a Core Fragment for Accelerating Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient paradigm in modern medicinal chemistry for identifying high-quality lead compounds.[1][2] This approach relies on the identification of low-molecular-weight fragments that bind with high ligand efficiency to biological targets, serving as starting points for rational drug design.[3] The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of Methyl Benzofuran-3-acetate as a strategic fragment in FBDD campaigns. We present its physicochemical profile, a robust synthesis and quality control protocol, and detailed methodologies for screening and hit validation using key biophysical techniques.

The Benzofuran Scaffold in Fragment-Based Discovery

The power of FBDD lies in its ability to explore chemical space more effectively than traditional high-throughput screening (HTS).[1] By using smaller, less complex molecules, fragment libraries can cover a wider range of chemical diversity with fewer compounds.[3] Successful fragments provide ideal starting points for optimization, as their simplicity allows for iterative improvements in potency and selectivity, a process often guided by structural biology.[2]

The benzofuran ring system, a fusion of benzene and furan rings, is an attractive scaffold for FBDD for several reasons:

  • Biological Precedent: Benzofuran derivatives are known to exhibit a vast array of pharmacological activities, suggesting the scaffold is well-tolerated by biological systems and capable of participating in meaningful interactions with various protein targets.[4][7]

  • Synthetic Tractability: The benzofuran core is synthetically accessible through various established chemical routes, allowing for the straightforward generation of analogs during hit-to-lead optimization.[8]

  • Structural Rigidity: The bicyclic nature of the scaffold provides a degree of conformational rigidity, reducing the entropic penalty upon binding and often leading to higher ligand efficiency.

This guide focuses on a specific, strategically designed fragment: Methyl Benzofuran-3-acetate . Its structure incorporates the privileged benzofuran core while presenting a methyl ester group—a versatile handle for future chemical elaboration.

Fragment Profile: Methyl Benzofuran-3-acetate

To be an effective tool in FBDD, a fragment should possess physicochemical properties that align with established guidelines, most notably the "Rule of Three."[9] These guidelines favor smaller, less lipophilic molecules with simpler structures to maximize solubility and the probability of efficient binding.

Structure:

Caption: Chemical Structure of Methyl Benzofuran-3-acetate.

We analyzed the properties of Methyl Benzofuran-3-acetate (C₁₁H₁₀O₃) to assess its suitability as a high-quality fragment.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 190.19 g/mol < 300 DaYes
cLogP (Calculated)2.1≤ 3Yes
Hydrogen Bond Donors (HBD) 0≤ 3Yes
Hydrogen Bond Acceptors (HBA) 3≤ 3Yes
Rotatable Bonds 3≤ 3Yes
Table 1: Compliance of Methyl Benzofuran-3-acetate with "Rule of Three" criteria.

The analysis confirms that Methyl Benzofuran-3-acetate is an ideal fragment. Its properties fall well within the recommended guidelines, ensuring a higher likelihood of aqueous solubility and favorable binding kinetics, which are critical for reliable detection in biophysical screening assays.

Synthesis and Quality Control Protocol

A reliable supply of high-purity fragment is paramount for any screening campaign. Methyl Benzofuran-3-acetate can be readily synthesized from its corresponding carboxylic acid via a standard Fischer esterification.

Protocol 3.1: Synthesis of Methyl Benzofuran-3-acetate

This two-step protocol starts from commercially available phenols to first generate the benzofuran-3-acetic acid precursor.[3]

Step 1: Synthesis of Benzofuran-3-acetic acid (Precursor) This step involves the alkali-mediated rearrangement of an intermediate 4-halomethylcoumarin, derived from a phenol. A detailed procedure for this conversion is described by McClure et al. and serves as the foundational method for generating the necessary precursor.[3]

Step 2: Fischer Esterification

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Benzofuran-3-acetic acid (1.0 eq, e.g., 5.0 g).

  • Solvent and Catalyst: Add anhydrous methanol (MeOH, ~50 mL) to dissolve the acid. Carefully add concentrated sulfuric acid (H₂SO₄, ~0.5 mL) dropwise as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude Methyl Benzofuran-3-acetate using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to obtain the final product as a pure solid or oil.

Protocol 3.2: Quality Control

Purity and identity of the fragment must be rigorously confirmed to avoid false positives in screening.

  • Purity Assessment (>95%): Analyze the purified product by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Identity Confirmation:

    • ¹H and ¹³C NMR: Record NMR spectra to confirm the chemical structure matches that of Methyl Benzofuran-3-acetate.

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the exact molecular weight (Calculated [M+H]⁺: 191.0699).

FBDD Campaign Workflow Using Methyl Benzofuran-3-acetate

A typical FBDD campaign is a structured, multi-step process designed to identify and validate fragment hits before committing resources to chemical optimization.[10]

FBDD_Workflow cluster_prep Preparation cluster_screen Screening & Validation cluster_dev Development Target_Prep Target Protein Preparation & QC Primary_Screen Primary Screen (SPR or NMR) Target_Prep->Primary_Screen Frag_Prep Fragment Synthesis & QC (Protocol 3.1, 3.2) Frag_Prep->Primary_Screen Hit_Validation Hit Validation (Orthogonal Assay) Primary_Screen->Hit_Validation Identified Hits Structure Structural Biology (X-ray Crystallography) Hit_Validation->Structure Confirmed Binders SAR SAR by Analogs Structure->SAR Optimization Hit-to-Lead Optimization SAR->Optimization Lead Lead Candidate Optimization->Lead

Caption: General workflow for an FBDD campaign.

Application Protocols for Fragment Screening

Sensitive biophysical techniques are required to detect the typically weak binding of fragments (μM to mM affinity).[3] We present streamlined protocols for three gold-standard FBDD screening methods.

Protocol 5.1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in refractive index to monitor binding events in real-time, making it ideal for primary screening.[11][12]

  • System: Biacore T200 or similar.

  • Sensor Chip: CM5 sensor chip.

  • Ligand Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry to a density that will yield a theoretical Rmax of ~50-100 RU for the fragment.

    • Activate a reference flow cell but do not immobilize protein; this will be used for reference subtraction.

  • Fragment Preparation:

    • Prepare a stock solution of Methyl Benzofuran-3-acetate in 100% DMSO (e.g., 100 mM).

    • Create a screening plate by diluting the stock into running buffer (e.g., HBS-EP+) to a final concentration of 200 μM with a final DMSO concentration of ≤1%. Include buffer-only and DMSO control wells. The concentration range should ideally span 10x below to 10x above the estimated Kd.[12]

  • Screening Run:

    • Equilibrate the system with running buffer.

    • Inject the fragment solutions over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).

    • After each cycle, regenerate the surface if necessary with a mild regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell signal from the active cell signal.

    • Identify hits based on binding responses significantly above the baseline noise. Positive hits should show a concentration-dependent binding response.

  • Causality: The reference cell is crucial for eliminating bulk refractive index effects from the solvent and DMSO, ensuring that the observed signal is due to a specific binding event.[12] Low immobilization density minimizes mass transport limitation artifacts.[12]

Protocol 5.2: Hit Validation by NMR Spectroscopy

NMR, particularly protein-observed 2D ¹H-¹⁵N HSQC experiments, is a powerful method for validating hits and mapping their binding site.

  • Protein Preparation: Prepare a 50–100 μM sample of uniformly ¹⁵N-labeled target protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 5-10% D₂O).

  • Reference Spectrum: Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

  • Fragment Titration:

    • Prepare a concentrated stock of Methyl Benzofuran-3-acetate in a deuterated solvent (e.g., DMSO-d6).

    • Add a small aliquot of the fragment stock to the protein sample to achieve a final concentration of ~500 μM (a 5-10 fold molar excess).

  • Acquire Titrated Spectrum: Record a second 2D ¹H-¹⁵N HSQC spectrum under identical conditions.

  • Data Analysis:

    • Overlay the reference and titrated spectra.

    • Identify "chemical shift perturbations" (CSPs)—peaks that have moved or broadened upon fragment addition.

    • Significant and specific CSPs confirm binding. The residues experiencing the largest CSPs are likely at or near the fragment's binding site.

  • Causality: Binding of the fragment to the protein alters the local chemical environment of nearby atomic nuclei, causing a change in their resonance frequency (chemical shift). By mapping these changes back onto the protein's structure, the binding site can be precisely located.

Protocol 5.3: Structural Characterization by X-ray Crystallography

Crystallography provides the ultimate validation of a fragment hit, revealing the precise binding mode at atomic resolution and providing an invaluable blueprint for structure-based drug design.

  • Protein Crystallization: Grow high-quality crystals of the target protein under conditions established during initial protein QC.

  • Fragment Soaking:

    • Prepare a "soaking solution" containing the crystallization mother liquor supplemented with Methyl Benzofuran-3-acetate at a concentration of 1-10 mM. The high concentration is needed to overcome weak affinity and achieve sufficient occupancy in the crystal.

    • Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryoprotection and Data Collection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (often the soaking solution plus glycerol or another cryo-agent).

    • Flash-cool the crystal in liquid nitrogen.

    • Collect a high-resolution X-ray diffraction dataset at a synchrotron beamline.

  • Structure Solution and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully analyze the resulting electron density maps (e.g., using PanDDA software, which is optimized for detecting weak binders) to unambiguously identify the bound fragment.

    • Refine the protein-fragment complex structure.

  • Causality: The direct visualization of electron density for the fragment confirms its binding and orientation. This structural information is critical for the next phase, as it reveals the specific protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts) that can be targeted for optimization.

From Hit to Lead: Elaboration of the Benzofuran Fragment

Once Methyl Benzofuran-3-acetate is validated as a binder, the goal is to evolve it into a potent lead compound. This is achieved by systematically adding chemical functionality to exploit additional interactions within the binding pocket, guided by the structural data obtained from crystallography.

Hit_To_Lead cluster_input Validated Hit cluster_strategy Optimization Strategies cluster_output Outcome Start Methyl Benzofuran-3-acetate Growing Fragment Growing (Add functional groups) Start->Growing Linking Fragment Linking (Combine with another fragment) Start->Linking Lead Potent Lead Compound Growing->Lead

Caption: Strategies for hit-to-lead optimization.

  • Fragment Growing: This involves extending the fragment from a suitable vector. The acetate group of Methyl Benzofuran-3-acetate is an ideal exit vector. For example, hydrolysis of the ester to the carboxylic acid, followed by amide coupling, allows for the introduction of new chemical groups that can pick up additional interactions.

  • Fragment Linking/Merging: If a second, nearby binding fragment is identified, the two can be chemically linked together to create a single, higher-affinity molecule.

A practical example of this process was demonstrated in the development of inhibitors for the E. coli DsbA enzyme, a key virulence factor. In that study, a related fragment, 2-(6-bromobenzofuran-3-yl)acetic acid, was identified and chemically elaborated at multiple positions around the scaffold, guided by X-ray crystal structures, leading to a significant improvement in binding affinity. This case study validates the utility of the benzofuran-3-acetate scaffold as a productive starting point for inhibitor development.

Conclusion

Methyl Benzofuran-3-acetate represents a high-quality, strategically designed fragment for use in FBDD campaigns. It adheres to the "Rule of Three," is readily synthesizable, and is built upon the biologically relevant benzofuran scaffold. The protocols detailed in this application note provide a comprehensive and robust framework for its synthesis, screening, and validation, empowering researchers to leverage this valuable chemical tool to accelerate the discovery of novel therapeutics against a wide range of biological targets.

References

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega. Retrieved January 26, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. (2024, February 16). PharmaFeatures. Retrieved January 26, 2026, from [Link]

  • 2,3-dihydro-1-benzofuran-3-ylmethyl acetate. (n.d.). Chemical Synthesis Database. Retrieved January 26, 2026, from [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega. Retrieved January 26, 2026, from [Link]

  • Fragment screening using X-ray crystallography. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Concepts and Core Principles of Fragment-Based Drug Design. (2019, November 26). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]

  • Fragment-based screening by protein-detected NMR spectroscopy. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. (n.d.). ACS Omega. Retrieved January 26, 2026, from [Link]

  • The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Fragment Screening by Surface Plasmon Resonance. (n.d.). ACS Medicinal Chemistry Letters. Retrieved January 26, 2026, from [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025, March 20). PharmaFeatures. Retrieved January 26, 2026, from [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020, February 17). Frontiers. Retrieved January 26, 2026, from [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • The Fragment-Based Development of a Benzofuran Hit as a New Class of >Escherichia coli> DsbA Inhibitors. (2019, October 18). Monash University. Retrieved January 26, 2026, from [Link]

  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. (2013, November 7). Diva-Portal.org. Retrieved January 26, 2026, from [Link]

  • Fragment-Based Drug Design (FBDD). (2023, June 30). Open Access Journals. Retrieved January 26, 2026, from [Link]

  • NIH Public Access. (n.d.). Sandiego. Retrieved January 26, 2026, from [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus. Retrieved January 26, 2026, from [Link]

  • Crystallographic Fragment Screening Services. (n.d.). Evotec. Retrieved January 26, 2026, from [Link]

  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. (2024, March 1). Bentham Science Publishers. Retrieved January 26, 2026, from [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. Retrieved January 26, 2026, from [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.). Sygnature Discovery. Retrieved January 26, 2026, from [Link]

  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. (n.d.). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (n.d.). Atlantis Press. Retrieved January 26, 2026, from [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020, February 18). PMC - NIH. Retrieved January 26, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Methyl Benzofuran-3-acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl Benzofuran-3-acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, providing in-depth, field-proven insights to optimize your reaction yields.

I. Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for Methyl Benzofuran-3-acetate?

A common and effective method for synthesizing 3-substituted benzofurans is through the reaction of a salicylaldehyde with an α-haloacetate, such as methyl chloroacetate or methyl bromoacetate, in the presence of a base.[1][2] This reaction proceeds via an initial O-alkylation of the salicylaldehyde's hydroxyl group, followed by an intramolecular condensation to form the benzofuran ring.

Q2: What is a typical expected yield for this synthesis?

The yield for this synthesis can vary significantly based on the specific reaction conditions, the purity of the starting materials, and the scale of the reaction. While some modern catalytic methods report yields ranging from good to excellent (70-91%), traditional methods may result in lower yields.[2] A yield of 50-70% is generally considered a good result for this type of reaction.

Q3: What are the critical reaction parameters that I should pay close attention to?

The critical parameters that significantly influence the yield and purity of Methyl Benzofuran-3-acetate are:

  • Choice and Stoichiometry of the Base: The base is crucial for the deprotonation of the phenolic hydroxyl group. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The stoichiometry of the base should be carefully controlled to avoid side reactions.

  • Reaction Temperature: The temperature affects the rate of both the desired reaction and potential side reactions. Careful temperature control is essential for optimal results.

  • Solvent: The choice of solvent influences the solubility of the reactants and the reaction rate. Anhydrous polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are typically used.

  • Purity of Starting Materials: The purity of the salicylaldehyde and methyl α-haloacetate is paramount. Impurities can lead to the formation of byproducts and a reduction in yield.

Q4: How can I confirm the identity and purity of my final product?

The identity and purity of Methyl Benzofuran-3-acetate can be confirmed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

II. Troubleshooting Guide: Diagnosis and Solutions

Problem 1: Low or no product formation observed by TLC/LC-MS analysis.

Q: I don't see any product spot on my TLC plate. What could be the issue?

A: This is a common issue that can often be traced back to the initial setup of the reaction. Here is a systematic approach to diagnosing the problem:

1. Verify Starting Materials and Reagents:

  • Purity of Salicylaldehyde: Ensure the salicylaldehyde is free from oxidation products (e.g., salicylic acid), which can interfere with the reaction.

  • Quality of Methyl α-Haloacetate: Methyl chloroacetate or bromoacetate can hydrolyze over time. Use a freshly opened bottle or distill the reagent before use.

  • Activity of the Base: If using a solid base like potassium carbonate, ensure it is finely powdered and dry. If using a reactive base like sodium hydride, ensure it has been handled under anhydrous conditions to prevent deactivation.

2. Check Reaction Conditions:

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the methyl α-haloacetate and deactivate strong bases. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Ensure the reaction is being heated to the appropriate temperature.

Troubleshooting Workflow for No Product Formation

G start No Product Detected by TLC/LC-MS check_sm Verify Purity and Stoichiometry of Starting Materials start->check_sm check_reagents Check Activity of Base and Quality of Haloacetate check_sm->check_reagents If SMs are pure check_conditions Ensure Anhydrous Conditions and Correct Temperature check_reagents->check_conditions If reagents are active incomplete_reaction Problem: Reaction Sluggish or Incomplete check_conditions->incomplete_reaction If conditions are correct G cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Salicylaldehyde->Phenoxide Base Polymer Polymer Salicylaldehyde->Polymer Polymerization O_Alkylated O_Alkylated Phenoxide->O_Alkylated + Methyl Haloacetate C_Alkylated C_Alkylated Phenoxide->C_Alkylated C-Alkylation Product Methyl Benzofuran-3-acetate O_Alkylated->Product Intramolecular Cyclization Hydrolyzed_Product Hydrolyzed_Product Product->Hydrolyzed_Product Hydrolysis

Caption: Desired synthesis pathway and common side reactions.

Problem 4: Low isolated yield after workup and purification.

Q: I saw a good product spot on TLC, but my final yield is very low. Why?

A: This indicates that the product is being lost during the workup or purification steps.

1. Inefficient Extraction:

  • Solubility: Ensure the chosen extraction solvent effectively solubilizes the product. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

  • Emulsions: Emulsions can form during the workup, trapping the product in the aqueous layer. If an emulsion forms, try adding brine or filtering the mixture through celite.

2. Degradation During Purification:

  • Silica Gel Chromatography: Methyl Benzofuran-3-acetate may be sensitive to the acidic nature of silica gel. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.

  • Thermal Decomposition: Avoid excessive heating during solvent removal, as the product may be thermally labile.

3. Inefficient Crystallization:

  • If purifying by crystallization, ensure the appropriate solvent system is used. A solvent screen may be necessary to find optimal conditions for crystallization.

III. Experimental Protocols & Methodologies

A Representative Protocol for the Synthesis of Methyl Benzofuran-3-acetate:

  • To a solution of salicylaldehyde (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser, add finely powdered potassium carbonate (2.0 eq).

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add methyl bromoacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the progress of the reaction by TLC. [3]5. After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table 2: Example TLC System

Stationary PhaseMobile PhaseVisualization
Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (8:2)UV light (254 nm), Potassium Permanganate stain

IV. Advanced Topics

Q: Can the choice of catalyst influence the yield and selectivity?

A: Yes, the choice of catalyst can have a profound impact on the synthesis of benzofurans. While the traditional method relies on a base, modern synthetic chemistry has introduced a variety of catalytic systems to improve yield and selectivity. For instance, transition metal catalysts, such as palladium and copper, have been employed in the synthesis of benzofuran derivatives with high efficiency. [1][2]These methods often involve different reaction pathways, such as Sonogashira coupling followed by intramolecular cyclization. [1][2]The use of such catalysts can sometimes offer milder reaction conditions and tolerance to a wider range of functional groups.

Q: How do electron-donating or -withdrawing groups on the salicylaldehyde affect the reaction?

A: As mentioned earlier, the electronic nature of the substituents on the salicylaldehyde ring significantly influences the reaction rate. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the phenolic oxygen, making it a more potent nucleophile and thus accelerating the initial O-alkylation step. [2][4]Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease the nucleophilicity of the phenoxide, leading to a slower reaction. [4]This effect should be taken into account when planning the reaction time and conditions for substituted salicylaldehydes.

V. References

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Synthesis, 2006(10), 1711-1714. Available at: [Link]

  • Mushtaq, A., Zahoor, A. F., Ahmad, S., Saif, M. J., & Zaki, M. E. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • National Center for Biotechnology Information. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. Available at: [Link]

  • Frías, M., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals. Available at: [Link]

  • Pirouz, N., et al. (2021). Mechanism of the synthesis of 3. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

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Validation & Comparative

A Spectroscopic Guide to the Isomers of Methyl Benzofuran-3-acetate: Distinguishing Positional Variants in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of bioactive molecules is paramount. Positional isomerism, a subtle yet critical structural variation, can profoundly impact a compound's pharmacological profile, including its efficacy, toxicity, and metabolic stability. The methylbenzofuran-3-acetate scaffold is a key pharmacophore in numerous drug candidates, and the ability to unequivocally distinguish between its positional isomers is a frequent challenge for researchers. This guide provides an in-depth spectroscopic comparison of the four primary positional isomers of methyl benzofuran-3-acetate, focusing on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for their differentiation.

The Critical Challenge of Isomer Differentiation

The core structure, methyl benzofuran-3-acetate, can have a methyl group substituted at one of four positions on the benzene ring: 4, 5, 6, or 7. While these isomers share the same molecular weight and elemental composition, the electronic environment of each nucleus is unique. This uniqueness is the key to their spectroscopic differentiation. Understanding these differences is not merely an academic exercise; it is a crucial step in ensuring the synthesis of the correct, biologically active isomer and for quality control throughout the drug development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Identification

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts of both proton (¹H) and carbon (¹³C) nuclei are exquisitely sensitive to their local electronic environment, which is directly influenced by the position of the methyl group.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectra of the four isomers are expected to show distinct patterns in the aromatic region, as well as subtle but significant differences in the chemical shifts of the methyl and methylene protons. The electron-donating nature of the methyl group influences the electron density of the aromatic protons, leading to predictable upfield or downfield shifts depending on its position relative to the other substituents.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Position of -CH₃H-2 (s)-CH₂- (s)-OCH₃ (s)Benzene Ring Protons (m)Ring -CH₃ (s)
4-Methyl ~7.8 ppm~3.7 ppm~3.8 ppm~7.1-7.4 ppm~2.5 ppm
5-Methyl ~7.7 ppm~3.7 ppm~3.8 ppm~7.2-7.5 ppm~2.4 ppm
6-Methyl ~7.7 ppm~3.7 ppm~3.8 ppm~7.0-7.6 ppm~2.4 ppm
7-Methyl ~7.8 ppm~3.7 ppm~3.8 ppm~7.0-7.3 ppm~2.6 ppm

Note: These are predicted values and may vary slightly from experimental data.

Key Differentiating Features in ¹H NMR:

  • Aromatic Region: The splitting patterns and chemical shifts of the aromatic protons are the most telling feature. For instance, the 7-methyl isomer will show a distinct pattern due to the proximity of the methyl group to the furan oxygen. The 4-methyl isomer will also exhibit a unique pattern due to the methyl group's proximity to the fusion of the two rings.

  • Methyl Group Chemical Shift: The chemical shift of the methyl group on the benzene ring itself can be diagnostic. The 7-methyl group is expected to be the most deshielded (downfield) due to its proximity to the electronegative oxygen atom of the furan ring.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

¹³C NMR spectroscopy provides complementary and often more decisive information. The chemical shifts of the aromatic carbons are highly sensitive to the position of the methyl substituent.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Position of -CH₃C=OFuran C2/C3Benzene Ring Carbons-OCH₃-CH₂-Ring -CH₃
4-Methyl ~170 ppm~145, ~110 ppm~110-155 ppm~52 ppm~30 ppm~18 ppm
5-Methyl ~170 ppm~145, ~110 ppm~111-155 ppm~52 ppm~30 ppm~21 ppm
6-Methyl ~170 ppm~145, ~110 ppm~111-156 ppm~52 ppm~30 ppm~21 ppm
7-Methyl ~170 ppm~145, ~110 ppm~118-154 ppm~52 ppm~30 ppm~15 ppm

Note: These are predicted values and may vary slightly from experimental data.

Key Differentiating Features in ¹³C NMR:

  • Quaternary Carbons: The chemical shifts of the quaternary carbons of the benzofuran ring system (C3a and C7a) will be significantly affected by the position of the methyl group.

  • Methyl Carbon Chemical Shift: The chemical shift of the methyl carbon itself can be a useful indicator. For example, the 7-methyl carbon is predicted to be the most shielded (upfield).

Experimental Protocol: NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified methyl benzofuran-3-acetate isomer. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (¹H NMR): a. Use a 400 MHz (or higher) NMR spectrometer. b. Acquire the spectrum at 298 K. c. Set the spectral width to approximately 16 ppm. d. Use a 90° pulse angle. e. Set the acquisition time to at least 2 seconds and the relaxation delay to 5 seconds. f. Co-add 16-32 scans for a good signal-to-noise ratio.

3. Instrument Parameters (¹³C NMR): a. Use a 100 MHz (or higher) NMR spectrometer. b. Acquire the spectrum with proton decoupling. c. Set the spectral width to approximately 220 ppm. d. Use a 45° pulse angle to reduce the relaxation delay. e. Set the acquisition time to 1-2 seconds and the relaxation delay to 2 seconds. f. Co-add a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Perform phase and baseline correction. c. Reference the ¹H spectrum to the TMS signal at 0.00 ppm. d. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

While IR spectroscopy may not be as definitive as NMR for distinguishing these isomers, it provides valuable confirmation of the functional groups present and can reveal subtle differences in the fingerprint region.

Expected Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Description
C=O (ester)~1730-1750Strong, sharp absorption
C-O (ester)~1200-1300Strong absorption
Aromatic C=C~1450-1600Medium to weak absorptions
Aromatic C-H~3000-3100Weak to medium absorptions
Aliphatic C-H~2850-3000Weak to medium absorptions
C-H out-of-plane bending~750-900Medium to strong absorptions (diagnostic for substitution pattern)

The key to differentiating the isomers using IR lies in the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). The substitution pattern on the benzene ring dictates the number and position of these bands. For example, a 1,2,3-trisubstituted pattern (as in the 4- and 7-methyl isomers) will have a different out-of-plane bending signature than a 1,2,4-trisubstituted pattern (as in the 5- and 6-methyl isomers).

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

ATR-FTIR is a convenient technique for rapid analysis of solid and liquid samples.

1. Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a soft cloth dampened with isopropanol and allow it to dry completely. b. Record a background spectrum of the clean, empty ATR crystal.

2. Sample Analysis: a. Place a small amount of the solid sample (or a drop of a concentrated solution) directly onto the ATR crystal, ensuring good contact. b. Apply pressure using the instrument's anvil to ensure intimate contact between the sample and the crystal. c. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. d. Co-add 16-32 scans for a good signal-to-noise ratio.

3. Data Processing: a. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. b. Perform baseline correction if necessary.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Electron Impact (EI) Mass Spectrometry will provide the molecular weight of the isomers (nominal mass of 204 g/mol ). While the molecular ion peak (M⁺˙) will be the same for all isomers, their fragmentation patterns can offer clues to their structure.

Expected Fragmentation Pathways:

Aromatic esters typically undergo characteristic fragmentation patterns.[1] The molecular ion is expected to be reasonably abundant due to the stable aromatic system.[1] Key fragmentation pathways include:

  • Loss of the methoxy group (-OCH₃): This will result in a fragment ion at m/z 173.

  • Loss of the carbomethoxy group (-COOCH₃): This will lead to a fragment at m/z 145.

  • McLafferty Rearrangement: While less common for this specific structure, if a gamma-hydrogen is available, a McLafferty rearrangement could occur.

  • Benzofuran Ring Fragmentation: The benzofuran ring itself can fragment, leading to characteristic ions. For example, loss of CO from the benzofuran moiety is a known fragmentation pathway.[2]

The position of the methyl group can influence the relative abundance of these fragment ions. For example, the stability of the resulting carbocations after fragmentation can be affected by the electron-donating methyl group, potentially leading to quantifiable differences in the mass spectrum.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

1. Sample Introduction: a. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol). b. Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

2. Instrument Parameters: a. Use a standard electron ionization energy of 70 eV.[3] b. Set the ion source temperature to 200-250 °C. c. Scan a mass range of m/z 40-400.

3. Data Analysis: a. Identify the molecular ion peak (M⁺˙). b. Analyze the major fragment ions and propose fragmentation pathways. c. Compare the relative abundances of key fragment ions between the different isomers.

Visualizing the Workflow

A systematic approach is crucial for the successful spectroscopic analysis and differentiation of these isomers.

Figure 1. Workflow for the spectroscopic differentiation of methyl benzofuran-3-acetate isomers.

Conclusion

The differentiation of positional isomers of methyl benzofuran-3-acetate is a critical task in chemical research and drug development. This guide has outlined a systematic approach using a combination of NMR, IR, and MS techniques. While each technique provides valuable information, ¹H and ¹³C NMR spectroscopy are the most definitive methods for unambiguous isomer identification. By carefully analyzing the chemical shifts and coupling patterns in the NMR spectra, researchers can confidently determine the position of the methyl group on the benzofuran ring. IR spectroscopy serves as a valuable tool for functional group confirmation and can provide supporting evidence for isomer identification through analysis of the fingerprint region. Mass spectrometry confirms the molecular weight and can offer further structural clues through the analysis of fragmentation patterns. By employing these spectroscopic techniques in a coordinated and well-reasoned manner, scientists can ensure the structural integrity of their compounds, a fundamental requirement for advancing promising drug candidates.

References

  • Choi, H. D., et al. (2007). Acta Crystallographica Section E: Structure Reports Online, 64(1), o1711.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • ACD/Labs. (2023). ACD/Spectrus Processor. Advanced Chemistry Development, Inc. [Link]

  • ChemAxon. (2023). Marvin. [Link]

  • Bruker. (2021). OPUS Spectroscopy Software. [Link]

  • CORE. (n.d.). Isomerization and fragmentation of methyl benzofuran ions and chromene ions in the gas phase. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

  • YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.